2-Hydrazinyl-4-methoxy-6-methylpyrimidine

描述

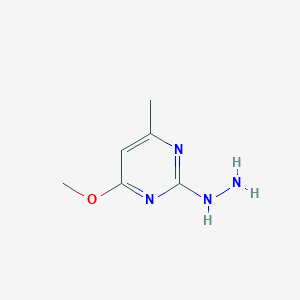

2-Hydrazinyl-4-methoxy-6-methylpyrimidine is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol It is a pyrimidine derivative, characterized by the presence of hydrazinyl, methoxy, and methyl groups attached to the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with hydrazine hydrate under controlled conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyrimidinylamine with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, at elevated temperatures . The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

2-Hydrazinyl-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

2-Hydrazinyl-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular function .

相似化合物的比较

Similar Compounds

- 2-Hydrazinyl-4-methoxy-6-phenylpyrimidine

- 2-Hydrazinyl-4-methoxy-6-ethylpyrimidine

- 2-Hydrazinyl-4-methoxy-6-isopropylpyrimidine

Uniqueness

2-Hydrazinyl-4-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .

生物活性

2-Hydrazinyl-4-methoxy-6-methylpyrimidine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula: CHNO

- Molecular Weight: Approximately 139.15 g/mol

- Functional Groups: Hydrazinyl group (at position 2), methoxy group (at position 4), and methyl group (at position 6) on the pyrimidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound possess both antibacterial and antifungal properties.

-

Antibacterial Activity:

- The compound has been tested against a range of bacterial strains using methods such as agar diffusion and broth dilution techniques.

- In comparative studies, it has shown effectiveness similar to established antibiotics like ceftriaxone.

-

Antifungal Activity:

- The antifungal efficacy of the compound has also been documented, with results indicating potential use in treating fungal infections.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to:

- Inhibition of Enzyme Activity: Disruption of essential enzymatic processes within the pathogen.

- Disruption of Cellular Processes: Interference with cellular metabolism and replication .

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound:

Case Study: Antimicrobial Screening

A notable study evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited higher potency compared to others, emphasizing the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methoxy-6-methylpyrimidine | Amino group instead of hydrazinyl | Antimicrobial |

| 4-Methoxy-2,6-dimethylpyrimidine | Dimethyl substitution at positions 2 and 6 | Antioxidant |

| 2-Methoxy-6-methylpyrimidin-4(1H)-one | Ketone functionality at position 4 | Anticancer |

The specific substitution pattern in this compound contributes to its distinct chemical reactivity and biological profile, making it a valuable candidate for further research and development in drug discovery.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-hydrazinyl-4-methoxy-6-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the 4-position of a pyrimidine core with methoxy groups (e.g., using sodium methoxide in methanol) followed by hydrazine substitution at the 2-position . Key parameters include:

- Temperature : Reactions often require reflux (e.g., 60–80°C) to activate substitution.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol/ethanol are used for milder conditions .

- Stoichiometry : Excess hydrazine (1.5–2 equivalents) ensures complete substitution, monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., hydrazinyl protons at δ 4.5–5.5 ppm; methoxy singlet at δ 3.8–4.0 ppm) .

- XRD : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O/S interactions in sheets perpendicular to the crystallographic axis) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 181.08) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is pH-dependent due to the hydrazinyl group’s basicity:

- Acidic conditions (pH < 3) : High solubility via protonation of the hydrazine moiety.

- Neutral/basic conditions : Reduced solubility; aggregation observed in aqueous buffers. Stability tests (e.g., 24-hour exposure to PBS at 37°C) show <5% degradation, confirmed via HPLC .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in kinase inhibition assays be resolved?

- Methodological Answer : Contradictions may arise from assay interference (e.g., redox activity of the hydrazinyl group):

- Orthogonal assays : Use ATP-competitive ELISA alongside radiometric kinase assays to confirm target engagement .

- Counter-screens : Test against off-target kinases (e.g., Src/Abl families) to rule out promiscuity .

- Redox controls : Include reducing agents (e.g., DTT) to assess artifactual inhibition .

Q. What strategies optimize regioselectivity in derivatizing the hydrazinyl group for SAR studies?

- Methodological Answer : Protect the hydrazinyl group with Boc or Fmoc before functionalization:

- Boc protection : React with di-tert-butyl dicarbonate in THF, then alkylate/acylate at the 2-position .

- Deprotection : Use TFA in DCM to regenerate free hydrazine for further coupling (e.g., with aldehydes to form hydrazones) .

Monitor regioselectivity via H NMR integration of proton environments .

Q. How do computational models predict the binding mode of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM):

- Target preparation : Use crystal structures of kinases or receptors (e.g., α7 nAChR) from the PDB .

- Key interactions : Hydrazinyl NH forms hydrogen bonds with backbone carbonyls (e.g., Glu172 in α7 nAChR), while the methoxy group stabilizes hydrophobic pockets .

- Validation : Compare docking scores (<-8.0 kcal/mol) with experimental IC values .

Q. What analytical approaches resolve batch-to-batch variability in crystallinity for formulation studies?

- Methodological Answer : Use polymorph screening and process analytical technology (PAT):

- Polymorph control : Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C to isolate the thermodynamically stable Form I .

- PAT tools : In-line Raman spectroscopy monitors crystallization kinetics, ensuring >95% purity .

属性

IUPAC Name |

(4-methoxy-6-methylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHXNQBTDCVAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903103 | |

| Record name | NoName_3696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36951-92-5 | |

| Record name | 2-hydrazinyl-4-methoxy-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。